

Application Notes and Protocols: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-2-bromo-4-hydroxyanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of **1-amino-2-bromo-4-hydroxyanthraquinone**, an important intermediate in the synthesis of various dyes and potentially active pharmaceutical ingredients. The synthesis involves a two-step, one-pot reaction: the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone, followed by the selective hydrolysis of the bromine atom at the 4-position.

Key Experimental Parameters

The following tables summarize the key quantitative data for the bromination and hydrolysis of 1-aminoanthraquinone.

Table 1: Bromination of 1-Aminoanthraquinone

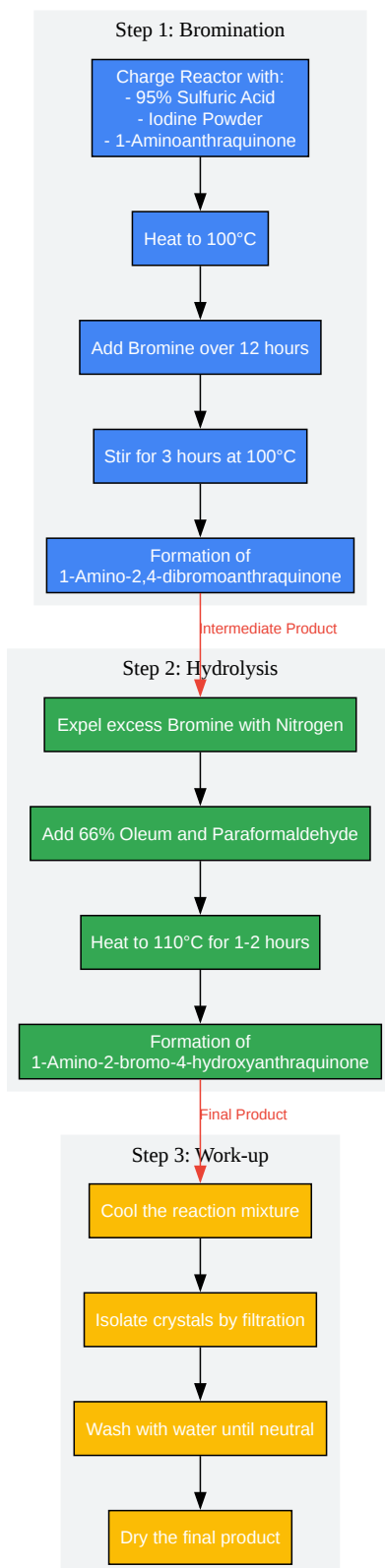
Parameter	Value	Reference
Starting Material	1-Aminoanthraquinone	[1]
Reagents	95% Sulfuric Acid, Iodine Powder, Bromine	[1]
Temperature	100°C	[1]
Reaction Time	15 hours (12 hours for bromine addition, 3 hours stirring)	[1]
Molar Ratio (approx.)	1-Aminoanthraquinone : Bromine (1 : 1.5)	[1]
Intermediate Product	1-Amino-2,4-dibromoanthraquinone	[1]

Table 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

Parameter	Value	Reference
Starting Material	1-Amino-2,4-dibromoanthraquinone (from bromination step)	[1]
Reagents	66% Oleum, Paraformaldehyde	[1]
Temperature	110°C	[1]
Reaction Time	1-2 hours	[1]
Final Product	1-Amino-2-bromo-4-hydroxyanthraquinone	[1][2]
Overall Yield	93.7%	[1]
Melting Point	226-228°C	[1]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.



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Caption: Workflow for the synthesis of **1-amino-2-bromo-4-hydroxyanthraquinone**.

Detailed Experimental Protocols

Materials and Equipment:

- 1-Aminoanthraquinone
- Concentrated sulfuric acid (95%)
- Iodine powder
- Bromine
- Oleum (66%)
- Paraformaldehyde
- Stirred glass reactor with heating mantle, dropping funnel, and gas inlet/outlet
- Filtration apparatus (e.g., Büchner funnel)
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume hood

Procedure:

Part 1: Bromination of 1-Aminoanthraquinone

- In a stirred reactor, charge 580 parts by weight of 95% sulfuric acid and 0.5 parts by weight of iodine powder.[\[1\]](#)
- While stirring, add 111.5 parts by weight of 1-aminoanthraquinone at room temperature.[\[1\]](#)
- Heat the mixture to 100°C.[\[1\]](#)

- Over a period of 12 hours, add 120 parts by weight of bromine to the reaction mixture while maintaining the temperature at 100°C.[1]
- After the addition is complete, continue stirring the mixture for an additional 3 hours at 100°C to ensure the completion of the dibromination.[1] The intermediate product, 1-amino-2,4-dibromoanthraquinone, is formed in this step.

Part 2: Hydrolysis to **1-Amino-2-bromo-4-hydroxyanthraquinone**

- Following the bromination, expel any excess bromine and hydrogen bromide from the reaction mixture by passing a stream of nitrogen gas through the reactor.[1]
- To the reaction mixture containing the 1-amino-2,4-dibromoanthraquinone, add 195.3 parts by weight of 66% oleum and 16 parts by weight of paraformaldehyde.[1]
- Heat the mixture to 110°C.[1]
- Maintain this temperature for 1 to 2 hours, continuing to pass a stream of nitrogen through the reactor, until the 1-amino-2,4-dibromoanthraquinone is no longer detectable (monitoring by a suitable method such as TLC is recommended).[1]

Part 3: Product Isolation and Purification

- After the hydrolysis is complete, cool the reaction mixture.
- The precipitated crystals of **1-amino-2-bromo-4-hydroxyanthraquinone** are isolated by filtration.[1]
- Wash the collected crystals with water until the filtrate is neutral.[1]
- Dry the product. The expected yield of **1-amino-2-bromo-4-hydroxyanthraquinone** is approximately 149 parts by weight, which corresponds to a yield of 93.7% based on the initial amount of 1-aminoanthraquinone.[1]

Signaling Pathway and Logical Relationship

The logical progression of the chemical transformation is illustrated below, showing the sequential modification of the 1-aminoanthraquinone starting material.



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Caption: Chemical transformation pathway from 1-aminoanthraquinone.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com